molecular formula C15H19N5O2 B235048 N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide

N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide

Cat. No. B235048
M. Wt: 301.34 g/mol
InChI Key: AYGYQRXZFXQXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide, also known as ATB-346, is a novel nonsteroidal anti-inflammatory drug (NSAID) that has gained significant attention in the scientific community due to its potential therapeutic benefits. ATB-346 is a prodrug, meaning that it is metabolized in the body to its active form. It is designed to selectively target inflammation while minimizing the risk of gastrointestinal and cardiovascular side effects associated with traditional NSAIDs.

Mechanism of Action

N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide works by selectively inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that contribute to inflammation. Unlike traditional NSAIDs, which also inhibit the activity of the COX-1 enzyme, this compound is designed to spare the COX-1 pathway, thereby reducing the risk of gastrointestinal and cardiovascular side effects.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation in various animal models of disease, including arthritis, colitis, and lung inflammation. It has also been shown to reduce pain in animal models of neuropathic pain and osteoarthritis. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide is its selective inhibition of COX-2, which reduces the risk of gastrointestinal and cardiovascular side effects associated with traditional NSAIDs. However, one limitation is that this compound is a prodrug, meaning that it requires metabolic activation to become active. This may complicate its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide. One area of interest is its potential as a treatment for inflammatory bowel disease, as demonstrated in animal models. Another area of interest is its potential as a treatment for neuropathic pain, which has been shown in animal models. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound in humans.

Synthesis Methods

The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide involves a multistep process that begins with the preparation of 4-isobutoxybenzoyl chloride. This intermediate is then reacted with 2-allyl-2H-tetrazole-5-carboxylic acid to form the corresponding amide. The resulting amide is then treated with sodium borohydride to reduce the tetrazole ring and form the final product, this compound.

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide has been the subject of numerous scientific studies, with researchers investigating its potential as a treatment for various inflammatory conditions. One study found that this compound was effective in reducing inflammation in a rat model of arthritis, with no significant gastrointestinal or cardiovascular side effects observed. Another study showed that this compound was able to reduce inflammation in a mouse model of colitis, suggesting its potential as a treatment for inflammatory bowel disease.

properties

Molecular Formula

C15H19N5O2

Molecular Weight

301.34 g/mol

IUPAC Name

4-(2-methylpropoxy)-N-(2-prop-2-enyltetrazol-5-yl)benzamide

InChI

InChI=1S/C15H19N5O2/c1-4-9-20-18-15(17-19-20)16-14(21)12-5-7-13(8-6-12)22-10-11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,16,18,21)

InChI Key

AYGYQRXZFXQXDG-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C

Origin of Product

United States

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